molecular formula C10H13N3O2 B15243059 5-Cyclobutyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

5-Cyclobutyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15243059
M. Wt: 207.23 g/mol
InChI Key: RHAMHCXBAVVNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclobutyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with cyclopropyl isocyanide in the presence of a copper catalyst to form the triazole ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclobutyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and other biomolecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-Cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1H-1,2,3-Triazole-4-carboxylic acid

Uniqueness

5-Cyclobutyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both cyclobutyl and cyclopropyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

5-cyclobutyl-1-cyclopropyltriazole-4-carboxylic acid

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-9(6-2-1-3-6)13(12-11-8)7-4-5-7/h6-7H,1-5H2,(H,14,15)

InChI Key

RHAMHCXBAVVNHS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(N=NN2C3CC3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.